6-(3-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(3-AMINOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-AMINOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the hetero-annulation of o-aminopyrimidine aldehydes and ketones . The reaction conditions often involve high temperatures (130-140°C) and the use of β-dicarbonyl compounds as a medium .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
6-(3-AMINOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6-(3-AMINOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-AMINOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[2,3-d]pyrimidines: These compounds also have a fused pyrimidine ring and exhibit various biological activities.
Uniqueness
6-(3-AMINOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and its potential anti-cancer activity make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-(3-aminophenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O2/c1-22-16-12-24(15-10-6-9-14(21)11-15)18(13-7-4-3-5-8-13)17(16)19(25)23(2)20(22)26/h3-12H,21H2,1-2H3 |
InChI Key |
UUQDDXNATDGJJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=CC(=C4)N |
Origin of Product |
United States |
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